1-(5-Phenylfuran-2-yl)ethanone
Overview
Description
1-(5-Phenylfuran-2-yl)ethanone is an organic compound with the molecular formula C12H10O2. It is a derivative of furan, a heterocyclic organic compound, and contains a phenyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Phenylfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenylfuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-(5-Phenylfuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(5-Phenylfuran-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in various cellular processes. The compound binds to the active site of SIRT2, inhibiting its activity and affecting downstream pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Phenylfuran-2-yl)methanone
- 1-(5-Phenylfuran-2-yl)propanone
- 1-(5-Phenylfuran-2-yl)butanone
Uniqueness
1-(5-Phenylfuran-2-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(5-phenylfuran-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNMWUNJUYUPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599640 | |
Record name | 1-(5-Phenylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62642-12-0 | |
Record name | 1-(5-Phenylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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